N-(1-pyridazin-3-ylpiperidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide
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Overview
Description
N-(1-pyridazin-3-ylpiperidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide is a complex organic compound that features a unique combination of pyridazine, piperidine, and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridazin-3-ylpiperidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine ring: Starting from a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.
Piperidine ring formation: The piperidine ring is introduced via nucleophilic substitution or reductive amination.
Thiazole ring synthesis: The thiazole ring is formed through cyclization of thioamides with α-haloketones.
Coupling reactions: The final step involves coupling the pyridazine, piperidine, and thiazole rings through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Introduction of various functional groups on the thiazole ring.
Scientific Research Applications
N-(1-pyridazin-3-ylpiperidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-pyridazin-3-ylpiperidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
- N-(1-pyridazin-3-ylpiperidin-3-yl)-2-(1,3-thiazol-4-yl)acetamide
- N-(1-pyridazin-3-ylpiperidin-3-yl)-2-(1,3-thiazol-2-yl)acetamide
Comparison:
- Structural Differences : The position of the thiazole ring substitution can significantly affect the compound’s properties.
- Biological Activity : Variations in the structure can lead to differences in biological activity and potency.
- Chemical Reactivity : The position of substituents can influence the compound’s reactivity and the types of reactions it can undergo.
N-(1-pyridazin-3-ylpiperidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(1-pyridazin-3-ylpiperidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(7-12-8-15-10-21-12)17-11-3-2-6-19(9-11)13-4-1-5-16-18-13/h1,4-5,8,10-11H,2-3,6-7,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBABECJWMPTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=CC=C2)NC(=O)CC3=CN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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